molecular formula C10H13ClN2O3S B11790915 Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate

Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate

Cat. No.: B11790915
M. Wt: 276.74 g/mol
InChI Key: LCSWEWCKVNOEBB-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with morpholine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium methoxide, or primary amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate can be compared with other thiazole derivatives:

    Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Similar in structure but contains a pyrimidine ring instead of a thiazole ring.

    Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The compound features a morpholine ring, which is often associated with enhanced bioactivity due to its ability to interact with various biological targets.

Antidiabetic Properties

Recent studies have demonstrated that derivatives of morpholine, including those containing thiazole moieties, exhibit significant antidiabetic activity. For instance, compounds with similar structures have shown potent inhibition of α-glucosidase, an enzyme critical in carbohydrate metabolism. This compound has been evaluated for its ability to lower blood glucose levels through Dipeptidyl Peptidase-4 (DPP-4) inhibition, which is crucial in managing type 2 diabetes .

Table 1: Summary of Antidiabetic Activity

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of α-glucosidase and DPP-4
Piperazine derivatives584.20Inhibition of α-glucosidase
Morpholine derivatives201.16Inhibition of AChE

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly as an androgen receptor (AR) modulator. Research indicates that it exhibits high affinity for the AR and can inhibit the proliferation of prostate cancer cell lines. This activity is essential in developing treatments for AR-dependent cancers such as prostate cancer .

Table 2: Anticancer Activity Overview

CompoundType of CancerMechanismEfficacy
This compoundProstate cancerAR antagonismHigh
Other AR antagonistsVariousAR modulationVariable

Case Studies and Research Findings

  • In Vitro Studies : A study reported that this compound significantly inhibited the growth of prostate cancer cells in vitro, demonstrating its potential as a therapeutic agent against AR-dependent conditions .
  • In Vivo Studies : Another research project highlighted the compound's ability to lower blood glucose levels in diabetic animal models, showcasing its dual role as both an antidiabetic and anticancer agent .
  • Mechanistic Insights : Mechanistic studies suggest that the presence of electron-withdrawing groups in the structure enhances the compound's inhibitory activity on metabolic enzymes . This insight is critical for designing more effective derivatives.

Properties

Molecular Formula

C10H13ClN2O3S

Molecular Weight

276.74 g/mol

IUPAC Name

ethyl 5-chloro-2-morpholin-4-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H13ClN2O3S/c1-2-16-9(14)7-8(11)17-10(12-7)13-3-5-15-6-4-13/h2-6H2,1H3

InChI Key

LCSWEWCKVNOEBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N2CCOCC2)Cl

Origin of Product

United States

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